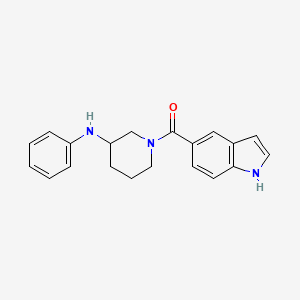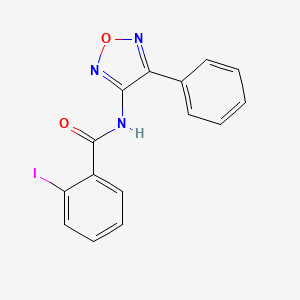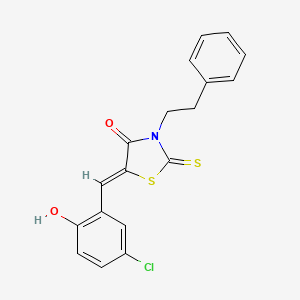![molecular formula C13H11ClN2O3 B5128197 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in this protein lead to the development of cystic fibrosis (CF), a genetic disease that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively for its potential use in treating CF and other diseases that involve dysfunctional ion transport.
Mécanisme D'action
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 works by binding to a specific site on the this compound protein, known as the ATP-binding site. This prevents the protein from opening and allowing ions to pass through, leading to a reduction in salt and water transport. This compound(inh)-172 specifically targets mutant this compound proteins, leaving normal this compound proteins unaffected.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to improve ion transport in cells with mutant this compound proteins, leading to improved lung function and reduced inflammation in animal models of CF. It has also been studied for its potential use in treating other diseases that involve dysfunctional ion transport, such as polycystic kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 is a potent and specific inhibitor of mutant this compound proteins, making it a valuable tool for studying the role of this compound in disease. However, its use in lab experiments is limited by its cost and availability. Additionally, this compound(inh)-172 may have off-target effects that need to be carefully controlled for in experiments.
Orientations Futures
There are several directions for future research on N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172. One area of focus is the development of more potent and selective inhibitors of mutant this compound proteins. Another direction is the evaluation of this compound(inh)-172 in combination with other therapies for CF, such as corrector and potentiator drugs. Additionally, this compound(inh)-172 may have potential applications in other diseases that involve dysfunctional ion transport, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2-chloro-N-(2-furanylmethyl)acetamide with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting product is purified using chromatography techniques to obtain pure this compound(inh)-172.
Applications De Recherche Scientifique
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has been extensively studied for its potential use in treating CF. In vitro studies have shown that this compound(inh)-172 can effectively block the activity of mutant this compound proteins, leading to increased salt and water transport in cells. In animal models of CF, this compound(inh)-172 has been shown to improve lung function and reduce inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound(inh)-172 in humans with CF.
Propriétés
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-4-1-2-5-10(9)16-12(17)8-15-13(18)11-6-3-7-19-11/h1-7H,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUFJACWSGMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)

![4,4'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dibutanoic acid](/img/structure/B5128144.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)

![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B5128198.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)